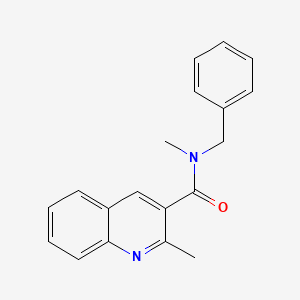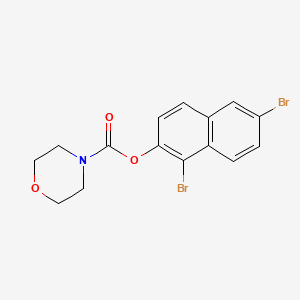![molecular formula C18H17ClFN5O2S B12136330 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-amino-5-(4-éthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophényl)acétamide est un composé organique complexe appartenant à la classe des dérivés triazoliques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-{[4-amino-5-(4-éthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophényl)acétamide implique généralement plusieurs étapes :
Formation du cycle triazole : La première étape implique la cyclisation de dérivés d’hydrazine appropriés avec du 4-éthoxybenzoate d’éthyle pour former le cycle triazole.
Formation de l’éther thioéther : Le dérivé triazole est ensuite mis à réagir avec un composé thiol pour introduire le groupe sulfanyl.
Formation de l’acétamide : Enfin, le composé est acylé avec de la 3-chloro-4-fluoroaniline pour former l’acétamide souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs automatisés, un contrôle précis des conditions de réaction (température, pression, pH) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe sulfanyl peut subir une oxydation pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro, s’il est présent, peut être réduit en amine.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou acide m-chloroperbenzoïque (mCPBA) dans des conditions douces.
Réduction : Hydrogénation catalytique utilisant du palladium sur charbon (Pd/C) ou réduction chimique utilisant du borohydrure de sodium (NaBH4).
Substitution : Halogénation utilisant du N-bromosuccinimide (NBS) ou nitration utilisant de l’acide nitrique (HNO3) et de l’acide sulfurique (H2SO4).
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Dérivés halogénés ou nitrés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Biologie
Biologiquement, ce composé peut présenter des activités antimicrobiennes, antifongiques ou antivirales en raison de la présence du cycle triazole, connu pour son activité biologique.
Médecine
En chimie médicinale, ce composé pourrait être exploré pour son potentiel comme candidat médicament. Le cycle triazole est un motif courant dans de nombreux produits pharmaceutiques, et la présence des substituants chloro et fluoro peut améliorer ses propriétés pharmacocinétiques.
Industrie
Industriellement, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme précurseur pour la synthèse de produits agrochimiques et d’autres produits chimiques spécialisés.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of the triazole ring, which is known for its biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The triazole ring is a common motif in many pharmaceuticals, and the presence of the chloro and fluoro substituents may enhance its pharmacokinetic properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
Le mécanisme d’action du 2-{[4-amino-5-(4-éthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophényl)acétamide dépendrait de son application spécifique. Dans un contexte biologique, il peut interagir avec des enzymes ou des récepteurs, inhibant ou modulant leur activité. Le cycle triazole peut se lier aux ions métalliques ou former des liaisons hydrogène, influençant l’interaction du composé avec les cibles biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[4-amino-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophényl)acétamide
- 2-{[4-amino-5-(4-éthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-méthylphényl)acétamide
Unicité
L’unicité du 2-{[4-amino-5-(4-éthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophényl)acétamide réside dans ses substituants spécifiques, qui peuvent influencer considérablement ses propriétés chimiques et biologiques. Le groupe éthoxy peut améliorer sa solubilité, tandis que les groupes chloro et fluoro peuvent affecter sa réactivité et son interaction avec les cibles biologiques.
La combinaison distincte de groupes fonctionnels de ce composé en fait un candidat précieux pour des recherches et des développements supplémentaires dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C18H17ClFN5O2S |
|---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H17ClFN5O2S/c1-2-27-13-6-3-11(4-7-13)17-23-24-18(25(17)21)28-10-16(26)22-12-5-8-15(20)14(19)9-12/h3-9H,2,10,21H2,1H3,(H,22,26) |
Clé InChI |
QZKXZWYFSIAUNJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B12136248.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136255.png)
![3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136261.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136269.png)
![(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B12136280.png)
![N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B12136287.png)
![6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B12136292.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12136304.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12136308.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136320.png)

![ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate](/img/structure/B12136328.png)

